

Technical Support Center: Accurate Strain Measurement on F1839 Rigid Polyurethane Foam

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *F1839-I*

Cat. No.: *B161263*

[Get Quote](#)

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring accurate strain measurement on F1839 rigid polyurethane foam. F1839 is a standard material used for testing orthopedic devices and instruments, and precise strain measurement is critical for evaluating device performance.^{[1][2][3][4]} This guide addresses common issues encountered during experimentation through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is ASTM F1839 foam, and what do the different grades mean?

A1: ASTM F1839 is a standard specification for rigid, closed-cell polyurethane foam used as a consistent and reliable test medium for orthopedic devices.^{[1][2][3][4]} The different "grades" of F1839 foam are classified by their nominal density, which correlates with their mechanical properties.^{[5][6]} Higher grade numbers indicate a higher density and typically greater stiffness and strength.^{[6][7]} This allows researchers to select a foam grade that best simulates the properties of human cancellous bone for a specific application.^{[1][5]}

Q2: What are the primary methods for measuring strain on F1839 foam?

A2: The two primary methods for strain measurement on F1839 foam are:

- Strain Gauges: These are resistive sensors bonded directly to the foam's surface. As the foam deforms, the strain gauge's electrical resistance changes, providing a precise measurement of strain at a specific point.
- Digital Image Correlation (DIC): This is a non-contact optical method that tracks the movement of a random speckle pattern on the foam's surface using digital cameras.[8][9] DIC provides full-field strain measurements, offering a comprehensive view of strain distribution across the entire surface.[8][9]

Q3: Which strain measurement method is better for F1839 foam: strain gauges or DIC?

A3: The choice between strain gauges and DIC depends on the specific experimental requirements.

- Strain gauges are ideal for precise, localized strain measurements and are often more cost-effective for a small number of measurement points.
- Digital Image Correlation (DIC) is advantageous when a full-field view of strain distribution is necessary, as it can reveal complex strain patterns and identify areas of high strain concentration that might be missed by individual strain gauges.[8][9] DIC is also a non-contact method, which can be beneficial for very soft or delicate foam grades where the stiffness of a bonded gauge might influence the results.

Q4: How does temperature affect the mechanical properties of F1839 foam?

A4: Temperature can significantly influence the mechanical properties of F1839 foam. Generally, as the temperature increases, the compressive and tensile modulus and strength of the foam tend to decrease. This is a critical consideration for experiments that are not conducted at standard room temperature, as it can impact the accuracy of strain measurements and the overall mechanical behavior of the foam.

Troubleshooting Guides

This section provides solutions to common problems encountered during strain measurement on F1839 foam.

Strain Gauge Troubleshooting

Problem	Possible Causes	Solutions
Inaccurate or unstable strain readings	Poor adhesion of the strain gauge to the foam surface.	Ensure proper surface preparation of the foam, including cleaning and light abrasion, to promote strong bonding. Use an appropriate adhesive for polyurethane foam and apply firm, even pressure during installation. [10] [11] [12]
Air bubbles trapped under the strain gauge.	Visually inspect the bonded gauge for any air pockets. If present, carefully remove and reinstall a new gauge.	
Damage to the strain gauge during installation.	Handle strain gauges with care, using tweezers to avoid contaminating the grid. Be mindful of the soldering iron temperature and time to prevent damage to the gauge and the foam. [13]	
Zero drift of the strain gauge	Temperature fluctuations in the testing environment.	Allow the test setup to stabilize at a constant temperature before starting the experiment. Use temperature-compensating strain gauges if significant temperature variations are expected.
Incomplete curing of the adhesive.	Follow the adhesive manufacturer's instructions for curing time and temperature. Allow for full curing before applying any load. [10]	

Electrical noise or interference.	Use shielded cables and ensure proper grounding of the data acquisition system. Keep signal cables away from power sources.
Premature failure of the strain gauge	Exceeding the strain limits of the gauge.
Improper protective coating.	Select a strain gauge with a strain limit appropriate for the expected deformation of the F1839 foam grade being tested. Apply a suitable protective coating over the strain gauge to shield it from environmental factors and mechanical damage. [14]

Digital Image Correlation (DIC) Troubleshooting

Problem	Possible Causes	Solutions
Poor correlation or high noise in strain data	Inadequate or poorly applied speckle pattern.	The speckle pattern should consist of high-contrast, random, and appropriately sized speckles. [15] For F1839 foam, a matte spray paint is often effective. Ensure the pattern is dense enough for the DIC software to track accurately. [15]
Insufficient or uneven lighting.	Use diffuse, high-intensity lighting to illuminate the specimen evenly and avoid glare or shadows.	
Camera movement or vibration during the test.	Mount the cameras on a rigid, stable fixture to prevent any movement relative to the test specimen.	
Inaccurate displacement or strain values	Incorrect camera calibration.	Perform a thorough camera calibration using a high-quality calibration target. Ensure the calibration covers the entire measurement volume.
Out-of-plane motion of the specimen.	If significant out-of-plane motion is expected, use a stereo DIC system (two cameras) to accurately capture three-dimensional deformation.	
Heat haze from lighting affecting the images.	Use heat-dissipating light sources (e.g., LEDs) or position the lights to minimize thermal effects on the air between the cameras and the specimen.	

Loss of correlation during the test	Large deformations or rotations of the specimen.	Adjust the DIC software parameters, such as subset size and step size, to better accommodate large deformations. For very large rotations, consider using a different analysis approach or repositioning the cameras.
The speckle pattern cracking or flaking off.	Ensure the paint used for the speckle pattern has good adhesion to the polyurethane foam and is flexible enough to deform with the material without cracking.	

Quantitative Data

Mechanical Properties of F1839 Foam Grades

The following table summarizes the typical mechanical properties of various grades of ASTM F1839 rigid polyurethane foam. These values are provided for reference and may vary slightly between manufacturers.

Grade	Density (g/cm ³)	Compressive Modulus (MPa)	Compressive Strength (MPa)	Tensile Modulus (MPa)	Tensile Strength (MPa)
10	0.16	50 - 70	1.5 - 2.5	70 - 90	1.8 - 2.8
15	0.24	120 - 150	4.0 - 6.0	130 - 160	4.5 - 6.5
20	0.32	200 - 250	8.0 - 11.0	220 - 270	9.0 - 12.0
30	0.48	450 - 550	20 - 25	500 - 600	22 - 28
40	0.64	800 - 1000	35 - 45	900 - 1100	40 - 50

Note: These are approximate values at room temperature. Mechanical properties can be affected by temperature and strain rate.

Experimental Protocols

Protocol 1: Strain Gauge Application on F1839 Foam

This protocol outlines the steps for bonding a strain gauge to F1839 foam for accurate strain measurement.

Materials:

- F1839 foam specimen
- Strain gauge (appropriate for polymers)
- Surface cleaning agent (e.g., isopropyl alcohol)
- Fine-grit sandpaper (e.g., 320 grit)
- Strain gauge adhesive (e.g., cyanoacrylate or epoxy)
- Cellophane tape
- Soldering iron and solder
- Protective coating

Procedure:

- Surface Preparation:
 - Degrease the area on the foam specimen where the strain gauge will be applied using isopropyl alcohol and a lint-free wipe.[10][11]
 - Lightly abrade the surface with fine-grit sandpaper to create a smooth, clean bonding surface.[10][12]
 - Clean the surface again with isopropyl alcohol to remove any dust or debris.[10]

- Gauge Placement and Alignment:
 - Use cellophane tape to pick up the strain gauge and accurately position it on the prepared surface.
 - Press down firmly to hold the gauge in place.
- Adhesive Application and Bonding:
 - Carefully lift one end of the tape, creating a hinge, to expose the underside of the strain gauge and the bonding surface.
 - Apply a small, even layer of adhesive to the back of the strain gauge.
 - Slowly and firmly press the gauge back onto the foam surface, using a rolling motion with your thumb to squeeze out any excess adhesive and air bubbles.[\[11\]](#)
 - Maintain firm pressure for the time recommended by the adhesive manufacturer.[\[10\]](#)
- Curing and Wiring:
 - Allow the adhesive to fully cure according to the manufacturer's instructions.
 - Carefully remove the cellophane tape.
 - Solder lead wires to the strain gauge tabs.
- Protection:
 - Apply a protective coating over the strain gauge and solder joints to shield them from environmental factors.

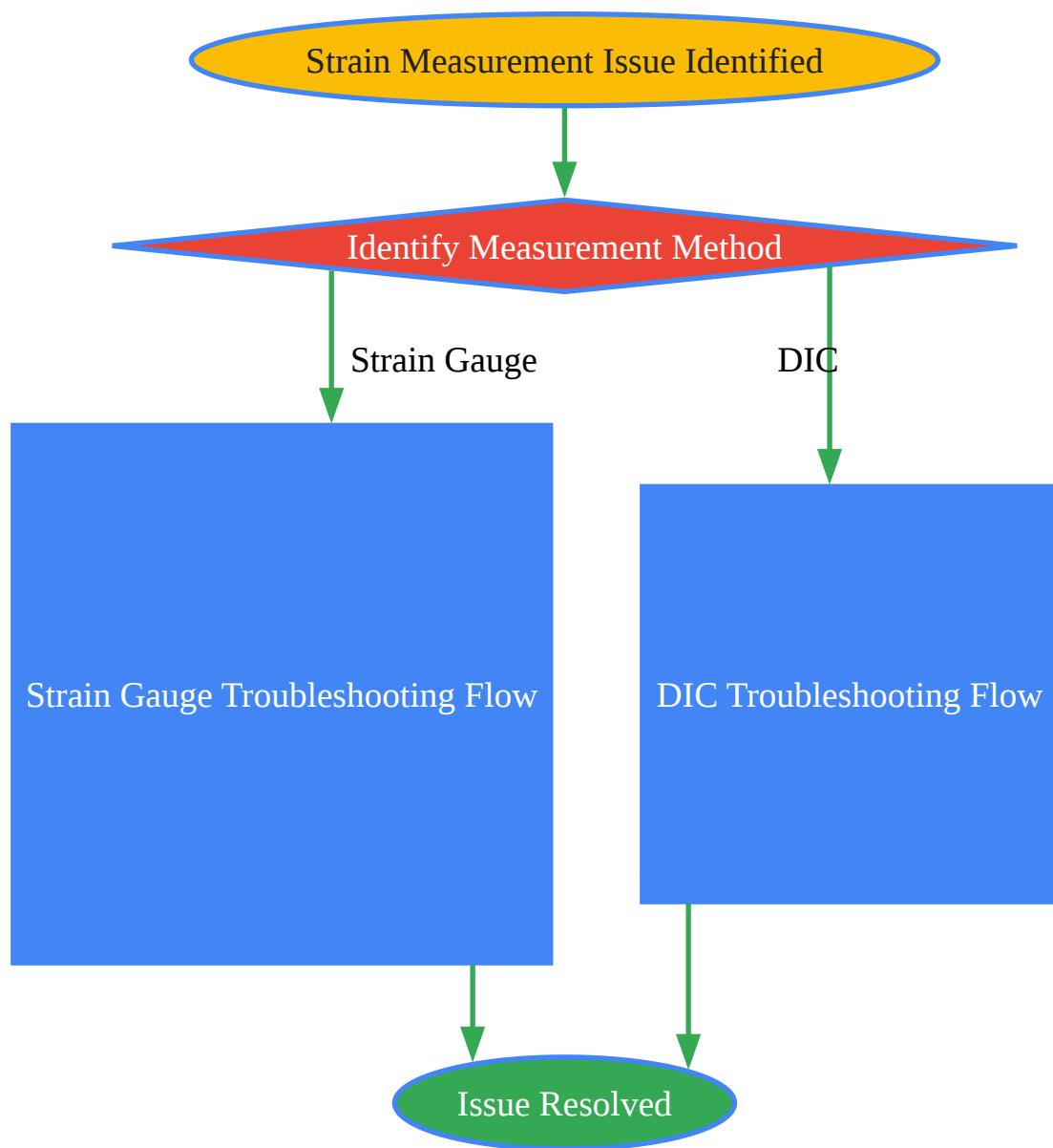
Protocol 2: Digital Image Correlation (DIC) Setup for F1839 Foam

This protocol describes the setup for performing DIC measurements on F1839 foam.

Materials:

- F1839 foam specimen
- DIC system (2 cameras for 3D analysis)
- High-quality lenses
- Stable camera mounting system
- Diffuse lighting sources (e.g., LEDs)
- Calibration target
- Matte white and black spray paint

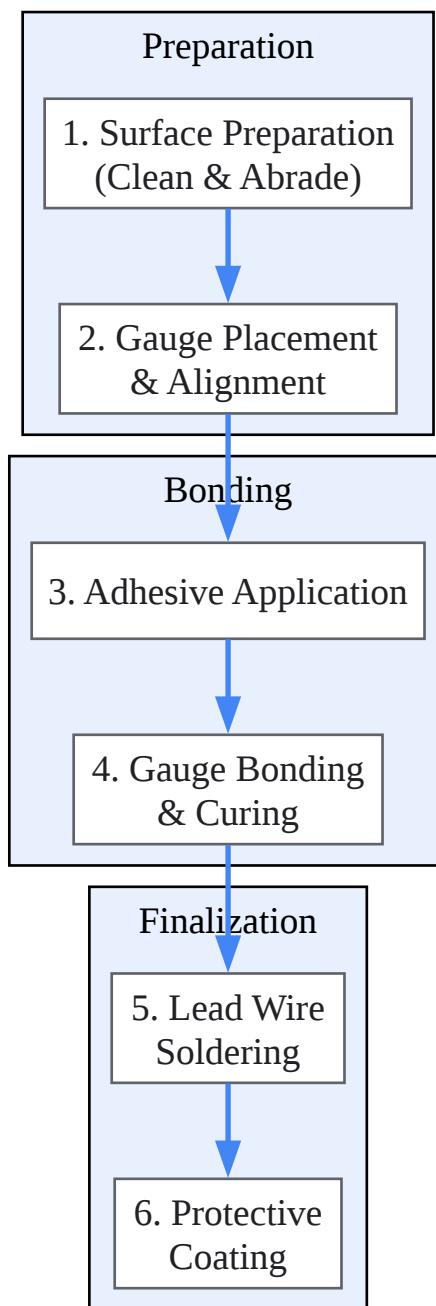
Procedure:


- Speckle Pattern Application:
 - Apply a uniform base coat of matte white paint to the surface of the F1839 foam specimen.
 - Once dry, apply a light mist of matte black paint to create a random, high-contrast speckle pattern.^[15] The speckles should be non-uniform in shape and distribution, with a good balance of black and white areas.^[15]
- System Setup:
 - Mount the cameras on a rigid tripod or stand, ensuring they are stable and not subject to vibration.
 - Position the cameras so that the entire area of interest on the specimen is within the field of view of both cameras.
 - Set up the lighting to provide even, diffuse illumination across the specimen surface, minimizing shadows and glare.
- Calibration:

- Place the calibration target in the measurement volume, ensuring it is visible to both cameras.
- Capture a series of images of the calibration target at different orientations.
- Use the DIC software to perform a stereo calibration. A successful calibration will result in a low reprojection error.

- Image Acquisition:
 - Set the appropriate camera parameters (aperture, exposure time, frame rate) to acquire clear, well-focused images of the speckled specimen.
 - Acquire a reference image of the undeformed specimen.
 - Begin the mechanical test and acquire a sequence of images as the specimen deforms.
- Data Analysis:
 - Use the DIC software to process the acquired images. The software will track the displacement of the speckle pattern and calculate the full-field strain.
 - Analyze the strain data to identify areas of interest, such as peak strain locations and strain distribution patterns.

Visualizations


Logical Workflow for Troubleshooting Strain Measurement Issues

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for strain measurement.

Experimental Workflow for Strain Gauge Application

[Click to download full resolution via product page](#)

Caption: Strain gauge application workflow.

Decision Logic for Choosing a Strain Measurement Method

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. standards.iteh.ai [standards.iteh.ai]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. ASTM F1839-08 | Mecmesin [mecmesin.com]
- 5. ASTM F1839 - EndoLab [endolab.org]
- 6. img.antpedia.com [img.antpedia.com]
- 7. foamsuperstore.co.uk [foamsuperstore.co.uk]
- 8. An Introduction to Digital Image Correlation (DIC) [photo-sonics.co.uk]
- 9. mat-insights.com [mat-insights.com]
- 10. product.kyowa-ei.com [product.kyowa-ei.com]
- 11. Strain Gage Installation and FAQs | Binsfeld Engineering Inc. [binsfeld.com]
- 12. scribd.com [scribd.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- To cite this document: BenchChem. [Technical Support Center: Accurate Strain Measurement on F1839 Rigid Polyurethane Foam]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b161263#ensuring-accurate-strain-measurement-on-f1839-i-foam>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com